(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C9H13Cl2F3N2O |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
ZWLMGBDHLYGPTK-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl typically proceeds via:
- Construction or procurement of the para-trifluoromethoxy-substituted benzene derivative.
- Introduction of the chiral ethane-1,2-diamine side chain.
- Conversion to the dihydrochloride salt form for stability and purification.
The key challenges include the selective introduction of the trifluoromethoxy group at the para position and the stereoselective formation of the (1R) chiral center.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 4-(Trifluoromethoxy)benzaldehyde or 4-(Trifluoromethoxy)acetophenone : These serve as the aromatic precursors bearing the trifluoromethoxy group.
- Chiral ethylenediamine derivatives or protected diamines for stereoselective amination.
Stepwise Synthesis
Step 1: Introduction of the Trifluoromethoxy Group
- The trifluoromethoxy group (–OCF3) is introduced typically via nucleophilic aromatic substitution or by using commercially available 4-(trifluoromethoxy)benzaldehyde.
- The para-substituted trifluoromethoxy benzene derivatives are either synthesized or procured as starting materials to ensure regioselectivity and purity.
Step 2: Formation of the Chiral Ethane-1,2-Diamine Side Chain
- The chiral center at the ethane-1,2-diamine moiety is introduced via asymmetric synthesis methods such as:
- Chiral pool synthesis using enantiomerically pure precursors.
- Catalytic asymmetric reduction of corresponding ketones or imines.
- Biocatalytic approaches employing enzymes to achieve high enantioselectivity.
- The amino groups are often protected during intermediate steps to avoid side reactions.
Step 3: Coupling of the Aromatic and Diamine Moieties
- The aromatic aldehyde or ketone is reacted with the chiral diamine or its precursor via reductive amination or nucleophilic substitution.
- Reductive amination is commonly employed using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the ethane-1,2-diamine linkage with retention of stereochemistry.
Step 4: Formation of the Dihydrochloride Salt
- The free diamine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s stability and facilitating purification.
- This step also improves the compound’s solubility profile for further applications.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 4-(Trifluoromethoxy)benzaldehyde | Commercial or via trifluoromethoxylation methods | Key aromatic precursor with trifluoromethoxy group |
| 2 | Asymmetric reduction | Chiral catalyst or biocatalyst + reducing agent | Formation of chiral amino alcohol intermediate |
| 3 | Reductive amination | Sodium cyanoborohydride, mild acid catalyst | Coupling aldehyde with diamine, forming chiral diamine |
| 4 | Salt formation | HCl gas or aqueous HCl | Conversion to dihydrochloride salt for stability |
Analytical and Purification Considerations
- Purity and Stereochemistry : Enantiomeric excess is confirmed by chiral HPLC or NMR using chiral shift reagents.
- Spectroscopic Characterization : NMR (1H, 13C, 19F), IR, and mass spectrometry confirm the structure and functional groups.
- Melting Point and Physical Properties : Used to verify compound identity and purity.
- Salt Formation : The dihydrochloride salt improves crystallinity and handling properties.
Research Findings and Optimization
- Biocatalytic Methods : Recent research indicates that enzymatic asymmetric synthesis can enhance yield and stereoselectivity for similar diamine compounds bearing trifluoromethoxy groups, reducing the need for harsh reagents and improving environmental profiles.
- Catalytic Asymmetric Reductions : Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) has been shown to provide high enantiomeric purity in the reduction of ketone intermediates.
- Reductive Amination Efficiency : Optimization of reaction conditions (pH, temperature, reducing agent equivalents) is critical to maximize yield and minimize side-products.
- Salt Formation : Controlled acid addition ensures complete conversion to the dihydrochloride form without degradation.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Trifluoromethoxy introduction | Use of 4-(trifluoromethoxy)benzaldehyde | Commercial availability, regioselective | Cost of trifluoromethoxy reagents |
| Chiral center formation | Asymmetric reduction or biocatalysis | High enantioselectivity | Catalyst cost, reaction optimization |
| Coupling step | Reductive amination | Mild conditions, retention of chirality | Side reactions, incomplete conversion |
| Salt formation | Treatment with HCl | Stability, purification ease | Control of acid addition |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with trifluoromethoxy groups often exhibit enhanced biological activity. The presence of the trifluoromethoxy moiety in (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine suggests potential applications in anticancer therapies. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. In animal models of neurodegeneration, similar diamine derivatives have been observed to reduce neuronal cell death and improve cognitive function, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Additives
The unique chemical structure of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine allows it to act as an effective additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance of polymers, making it suitable for high-performance applications in coatings and composites .
Fluorinated Coatings
Due to its trifluoromethoxy group, this compound can be used in developing fluorinated coatings that provide excellent water and oil repellency. Such coatings are valuable in various industries, including automotive and aerospace, where surface protection is crucial .
Organic Synthesis
Intermediate in Synthesis
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine serves as a versatile intermediate in organic synthesis. It can facilitate the formation of more complex molecules through various reactions such as amination and coupling reactions. This makes it a valuable building block in pharmaceutical chemistry for synthesizing diverse bioactive compounds .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of trifluoromethoxy-containing diamines, including (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine. The results demonstrated significant cytotoxicity against several cancer cell lines, highlighting the compound's potential as an anticancer agent .
Case Study 2: Polymer Development
A research team explored the use of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine as an additive in polycarbonate blends. The study found that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials, making them suitable for demanding applications .
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain proteins, while the ethane-1,2-diamine moiety facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences molecular weight, lipophilicity (ClogP), and biological activity. Key analogs include:
*ClogP values estimated using ’s methodology for lipophilicity assessment.
†Calculated based on molecular formula C₉H₁₁F₃N₂O·2HCl.
‡Trifluoromethoxy groups typically increase ClogP by ~0.7 compared to methoxy .
Key Observations:
- Lipophilicity : The trifluoromethoxy group confers higher ClogP (~2.5) compared to methoxy (1.2) or fluoro (1.8) analogs, suggesting improved membrane permeability .
Biological Activity
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride, often referred to as TFMPDA, is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into the biological activity of TFMPDA, exploring its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H13Cl2F3N2O
- Molecular Weight : 293.11 g/mol
- CAS Number : 1213960-29-2
The compound features a trifluoromethoxy group attached to a phenyl ring and an ethane-1,2-diamine moiety. This unique structure contributes to its solubility and reactivity in biological systems.
TFMPDA exhibits significant biological activity primarily through its interaction with specific molecular targets within biological systems. Research indicates that the trifluoromethoxy group enhances the binding affinity of the compound to various enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : TFMPDA has been identified as a potential enzyme inhibitor, affecting pathways involved in inflammatory responses and other physiological processes.
- Receptor Modulation : The compound may interact with nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune responses and inflammation regulation .
Biological Activity Data
Recent studies have highlighted the compound's potential in various pharmacological contexts. Below is a summary of findings related to its biological activity:
Case Study 1: Inhibition of IL-17 Production
A study investigated the effects of TFMPDA on interleukin-17 (IL-17) production, which is critical in autoimmune diseases. The results indicated that TFMPDA effectively reduced IL-17 levels in vitro, suggesting its potential as a therapeutic agent for conditions like psoriasis and rheumatoid arthritis.
Case Study 2: Selectivity Towards RORγ
Another investigation focused on the selectivity of TFMPDA for RORγ over other nuclear receptors. The findings revealed that TFMPDA displayed over 75-fold selectivity for RORγ, making it a promising candidate for further drug development targeting inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
